molecular formula C12H22O B1616338 4-Hexylcyclohexanone CAS No. 5441-57-6

4-Hexylcyclohexanone

Cat. No.: B1616338
CAS No.: 5441-57-6
M. Wt: 182.3 g/mol
InChI Key: QQBCXOPRVOCINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hexylcyclohexanone is an organic compound with the molecular formula C12H22O. It is a colorless liquid with a distinctive oily, floral aroma. This compound is a derivative of cyclohexanone, where a hexyl group is attached to the fourth carbon of the cyclohexane ring. It is primarily used in the fragrance industry due to its unique scent profile.

Biochemical Analysis

Biochemical Properties

They can act as electrophiles in nucleophilic addition reactions, which are common in many biochemical pathways .

Cellular Effects

The specific cellular effects of 4-Hexylcyclohexanone are currently unknown due to the lack of studies focusing on this compound. It is known that ketones can have various effects on cells. For example, some ketones are known to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models. It is common for the effects of chemical compounds to vary with different dosages in animal models .

Metabolic Pathways

Ketones are often involved in metabolic pathways such as glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

It is known that the transport and distribution of chemical compounds within cells and tissues can be influenced by various factors, including transporters and binding proteins .

Subcellular Localization

The subcellular localization of a compound can have significant effects on its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hexylcyclohexanone can be synthesized through the partial hydrogenation of 4-hexylphenol. This process involves the use of a hydrogenation catalyst, such as palladium on carbon, under controlled temperature and pressure conditions. The reaction typically occurs in an organic solvent like ethanol or methanol.

Industrial Production Methods: In an industrial setting, this compound is produced by the catalytic hydrogenation of 4-hexylphenol. The process involves the use of high-pressure hydrogen gas and a suitable catalyst. The reaction mixture is then subjected to distillation to separate the desired product from other by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to 4-hexylcyclohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles like amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed:

    Oxidation: 4-Hexylcyclohexanoic acid.

    Reduction: 4-Hexylcyclohexanol.

    Substitution: 4-Hexylcyclohexylamine.

Scientific Research Applications

4-Hexylcyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a model compound for studying the behavior of cyclic ketones in biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is widely used in the fragrance industry to impart unique scents to perfumes and other products.

Comparison with Similar Compounds

    Cyclohexanone: A simpler ketone with a similar structure but without the hexyl group.

    4-Methylcyclohexanone: Similar structure with a methyl group instead of a hexyl group.

    4-Phenylcyclohexanone: Contains a phenyl group instead of a hexyl group.

Uniqueness: 4-Hexylcyclohexanone is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties compared to its simpler analogs. The hexyl group enhances its hydrophobicity and alters its reactivity, making it valuable in specific industrial applications, particularly in the fragrance industry.

Properties

IUPAC Name

4-hexylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBCXOPRVOCINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281292
Record name 4-hexylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5441-57-6
Record name 5441-57-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21170
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-hexylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hexylcyclohexanone
Reactant of Route 2
Reactant of Route 2
4-Hexylcyclohexanone
Reactant of Route 3
4-Hexylcyclohexanone
Reactant of Route 4
4-Hexylcyclohexanone
Reactant of Route 5
4-Hexylcyclohexanone
Reactant of Route 6
4-Hexylcyclohexanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.